molecular formula C14H12BrN5O B11001671 N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11001671
M. Wt: 346.18 g/mol
InChI Key: HHKKBHFEWOQJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1H-indazole scaffold linked to a tetrahydrocyclopentapyrazole moiety via a carboxamide bridge. The 1H-indazole core is a privileged structure in pharmaceutical development, known to be present in compounds with a range of biological activities . Specifically, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of various biological targets, such as p21-activated kinase 1 (PAK1), and have shown potential in anti-tumor migration and invasion studies . The bromine substitution at the 6-position of the indazole ring is a common modification that can influence the compound's electronic properties, binding affinity, and metabolic stability. The tetrahydrocyclopenta[c]pyrazole portion is a fused bicyclic system that contributes to the three-dimensional structure and may enhance selectivity towards specific targets . This combination of structural features makes this compound a valuable scaffold for researchers exploring new chemical entities in areas like oncology and kinase research. It is intended for use as a reference standard, a building block in organic synthesis, or a starting point for the development of novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12BrN5O

Molecular Weight

346.18 g/mol

IUPAC Name

N-(6-bromo-1H-indazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H12BrN5O/c15-7-4-5-9-11(6-7)18-20-13(9)16-14(21)12-8-2-1-3-10(8)17-19-12/h4-6H,1-3H2,(H,17,19)(H2,16,18,20,21)

InChI Key

HHKKBHFEWOQJSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Indazole Core Formation

The indazole scaffold is typically synthesized via Cadogan cyclization or hydrazine-mediated ring closure . For example, 2-nitrobenzaldehyde derivatives react with substituted anilines to form Schiff bases, which undergo reduction and cyclization using triethyl phosphite to yield 2-arylindazoles. Adjusting the substituents on the aniline precursor allows control over the indazole’s substitution pattern.

Regioselective Bromination

Introducing bromine at the 6-position of indazole requires careful optimization. A proven method involves:

  • Substrate : 1H-Indazol-3-amine

  • Reagents : HBr/CuBr with NaNO₂ at 40–60°C

  • Mechanism : Electrophilic aromatic substitution facilitated by copper(I) bromide, yielding 6-bromo-1H-indazol-3-amine with 60–72% efficiency.

Table 1: Bromination Conditions and Yields

SubstrateReagentsTemperatureYieldSource
1H-Indazol-3-amineHBr, CuBr, NaNO₂60°C60%
1H-Indazol-3-carboxylic acidBr₂, FeCl₃25°C72%

Construction of the Tetrahydrocyclopenta[c]Pyrazole-3-Carboxamide Moiety

Cyclocondensation for Pyrazole Formation

The tetrahydrocyclopenta[c]pyrazole ring is assembled via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, cyclopentanone derivatives react with hydrazine hydrate in methanol under acidic conditions to form the pyrazole core.

Table 2: Carboxamide Synthesis Parameters

StepReagentsConditionsYieldSource
Ester HydrolysisNaOH (2M)Reflux, 2h85%
Acyl Chloride FormationSOCl₂, DMF (cat.)70°C, 1h95%
AmidationEt₃N, DCMRT, 12h78%

Coupling Strategies for Final Assembly

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction couples boronic acid derivatives with halogenated intermediates. For example, 6-bromo-1H-indazol-3-amine reacts with cyclopenta[c]pyrazole-3-boronic ester under Pd(PPh₃)₄ catalysis to form the biaryl structure.

Direct Amide Bond Formation

Alternative routes employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine fragments in dichloromethane (DCM) or dimethylformamide (DMF).

Optimization Challenges and Solutions

Regioselectivity in Bromination

Unwanted dibromination or positional isomers may arise during electrophilic bromination. Using CuBr as a directing group enhances para-selectivity, while low-temperature conditions (0–5°C) minimize over-bromination.

Steric Hindrance in Cyclization

Bulky substituents on the cyclopenta[c]pyrazole ring can impede ring closure. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates and yields compared to conventional heating.

Scalability and Industrial Considerations

Large-scale production faces challenges in purifying intermediates. Patent CN104844567A highlights continuous flow systems for bromination and oxidation steps, reducing reaction times from hours to minutes . Additionally, solvent recycling (e.g., THF, MeOH) lowers costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds . Substitution reactions can result in a variety of functionalized indazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has garnered attention for its potential as an anticancer agent . Research indicates that it can inhibit specific kinases involved in cancer cell proliferation. Here are some key findings related to its medicinal applications:

  • Anticancer Activity : Studies have shown that this compound exhibits inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis .
  • Inflammatory Disorders : The compound is also being investigated for its therapeutic effects in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

Biological Assays

The compound is utilized in various biological assays to explore its effects on cellular pathways and molecular targets:

  • Cell Viability Assays : These assays measure the impact of the compound on cancer cell survival and proliferation.
  • Kinase Inhibition Studies : The ability of the compound to inhibit specific kinases is assessed using biochemical assays that quantify kinase activity in the presence of the compound.
  • Signaling Pathway Analysis : Researchers study how the compound influences key signaling pathways associated with inflammation and cancer progression .

Pharmacological Insights

This compound is being evaluated for its pharmacological properties:

  • Mechanism of Action : The compound operates primarily through the inhibition of specific kinases that play critical roles in cell signaling and proliferation. This mechanism is essential for its anticancer properties .
  • Comparative Studies : Comparative studies with similar compounds have highlighted the unique potency of this compound in enzyme inhibition compared to analogs with different halogen substitutions .

Case Studies

Several case studies exemplify the research conducted on this compound:

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2Inflammatory ResponseShowed reduction in pro-inflammatory cytokines in vitro.
Study 3Kinase TargetingIdentified specific kinases inhibited by the compound through biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other cyclopenta[c]pyrazole derivatives allow for comparative analysis:

Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Target Pathway Binding Affinity (Ki/nM)
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Tetrahydrocyclopenta[c]pyrazole 6-bromoindazole carboxamide Hypothesized: GLUT4/kinases Not reported
(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(3-((3-((methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)methanone Tetrahydrocyclopenta[c]pyrazole Quinoline-piperidine-phenoxy chain GLUT4 (multiple myeloma) ~120 ± 15
3-((3-((methyl(-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)methanone Piperidine-phenoxy-quinoline Methanone linker GLUT4 ~95 ± 10

Structural and Functional Insights

Core Scaffold : The tetrahydrocyclopenta[c]pyrazole moiety is critical for binding to insulin pathway targets, as demonstrated by docking studies in GLUT4-suppressed cells . This scaffold likely facilitates hydrophobic interactions with protein pockets.

Substituent Effects: The 6-bromoindazole group in the target compound may enhance selectivity for bromodomain-containing proteins or kinases (e.g., JAK/STAT pathways) compared to quinoline-based analogs, which prioritize GLUT4 binding . The carboxamide linker in the target compound could improve solubility over methanone-linked analogs, though this requires experimental validation.

Binding Affinity: While the target compound’s binding data is unavailable, its quinoline-containing analog exhibits moderate GLUT4 inhibition (Ki ~120 nM), suggesting that bromoindazole substitution might alter target specificity or potency .

Research Findings and Docking Studies

Docking Analysis (Inferred from Analog Studies)

  • GLUT4 Binding: Molecular docking of cyclopenta[c]pyrazole derivatives reveals interactions with GLUT4’s hydrophobic transmembrane domains, particularly via the bicyclic core .
  • Kinase Selectivity: Indazole derivatives are known to inhibit kinases (e.g., Aurora A/B). The bromine atom at position 6 could enhance π-stacking in kinase ATP-binding sites, a hypothesis supported by studies on brominated kinase inhibitors .

Pharmacological Implications and Challenges

  • Advantages : The bromoindazole-carboxamide architecture may offer dual kinase/GLUT4 modulation, a unique profile compared to single-target analogs.
  • Limitations: The compound’s solubility and metabolic stability are uncharacterized.

Biological Activity

N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C12H14BrN3O
  • Molecular Weight : 296.16 g/mol
  • CAS Number : 1214900-69-2

The compound features a complex structure that includes an indazole moiety and a tetrahydrocyclopenta core, which are known for their diverse biological activities.

Research indicates that compounds containing indazole and pyrazole structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific compound has shown promise in:

  • Anticancer Activity : Indazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The presence of the pyrazole ring contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that a related indazole derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway .
  • Inhibition of Enzymatic Activity :
    • Research showed that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. For instance, it was found to downregulate COX-2 expression in vitro .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics. Toxicological assessments revealed a low toxicity profile in animal models at therapeutic doses .

Comparative Analysis of Related Compounds

The table below summarizes the biological activities of similar compounds containing indazole or pyrazole moieties:

Compound NameBiological ActivityReference
Celecoxib (Pyrazole derivative)Anti-inflammatory
Rimonabant (Cannabinoid receptor antagonist)Anticancer, appetite suppression
Indazole derivatives (various)Anticancer, analgesic

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of pyrazole precursors and coupling with bromo-indazole derivatives. Key steps include:

  • Cyclocondensation : Formation of the tetrahydrocyclopenta[c]pyrazole core under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Amide Coupling : Activation of the carboxylic acid group (e.g., via HATU or EDC) for reaction with the 6-bromoindazole amine .
  • Purification : Column chromatography or recrystallization to isolate the final product, with HPLC used to confirm purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths/angles, particularly for the bromo-indazole and pyrazole moieties .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., distinguishing NH groups in the carboxamide) and carbon connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃BrN₆O) .

Q. What biological assays are typically used to evaluate its activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Measures IC₅₀ values against target kinases (e.g., EGFR or Aurora kinases) using ATP-competitive binding assays .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess antiproliferative effects .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variability : Reproduce synthesis and confirm purity via HPLC (>98%) to exclude impurities as confounding factors .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
  • Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., Pd/C for coupling) .
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
  • Green Chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for sustainability .

Q. How can computational methods elucidate its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses in kinase ATP pockets (e.g., using AutoDock Vina) to predict key residues (e.g., Lys-48 in EGFR) .
  • Molecular Dynamics (MD) : Analyze stability of ligand-target complexes over 100-ns simulations to assess binding entropy .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro analogs) with bioactivity using Hammett parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.